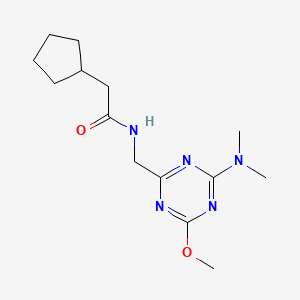

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKWONLOAVPEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects depends on its specific application. Generally, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopentyl and triazine moieties can engage in hydrophobic interactions, hydrogen bonding, and other molecular interactions that influence the compound's activity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key triazine derivatives and their substituent differences are summarized below:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., –OCH₃, –N(CH₃)₂): Enhance stability and solubility, as seen in the target compound and Compound B . Chloro/Ethylamino Groups: Found in agrochemicals (e.g., herbicides), suggesting substituents dictate biological activity .

Physicochemical and Reactivity Profiles

- Stability: Compounds with dimethylamino and methoxy groups (e.g., target compound, Compound B) show high chemical stability due to electron donation and resonance effects .

- Reactivity : Styryl-containing derivatives (A, B) exhibit π-conjugation, enabling photochemical reactions absent in the target compound’s cyclopentyl group .

- Solubility: The dimethylamino group in the target compound likely improves water solubility compared to chloro- or morpholino-substituted triazines (e.g., agrochemicals in ) .

Biological Activity

2-Cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This compound includes a triazine ring, which is known for its diverse biological activities, including anticancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H21N5O3 |

| Molecular Weight | 345.37 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine moiety allows for interactions with enzymes and receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Antiviral Activity : Research indicates that similar triazine derivatives can inhibit viral replication by targeting viral proteases or polymerases .

Anticancer Activity

Recent studies have explored the anticancer potential of triazine derivatives similar to this compound. For instance:

- A study demonstrated that compounds with triazine structures exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Research has shown that compounds with similar structures can inhibit the replication of coronaviruses by targeting viral proteases:

- A patent describes methods for using triazine derivatives to inhibit SARS-related coronavirus replication, highlighting their potential as antiviral agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells:

- Objective : To evaluate the cytotoxic effects of this compound.

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Findings : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antiviral Screening

A study focused on the antiviral properties against coronaviruses:

- Objective : To determine the efficacy of triazine derivatives in inhibiting viral replication.

- Methodology : Viral plaque assays were used to measure the reduction in viral load.

- Findings : The compound demonstrated significant inhibition of viral replication at concentrations that did not affect host cell viability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide?

- Methodological Answer : The synthesis involves nucleophilic substitution and amidation reactions. Key steps include:

- Solvent Selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve polar intermediates .

- Catalysts : Triethylamine (TEA) facilitates deprotonation and accelerates amide bond formation .

- Temperature Control : Reactions are typically conducted at room temperature to avoid side reactions (e.g., triazine ring decomposition) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, dimethylamino groups at δ 3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 350.2 for [M+H]) .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing the triazine core?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms:

- Reaction Path Search : Identify transition states and intermediates for substitutions at the 4-(dimethylamino)-6-methoxy-triazine position .

- Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and stabilize charged intermediates .

- Machine Learning : Train models on existing triazine reaction datasets to predict optimal catalysts (e.g., Pd/C for cross-couplings) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous triazine-acetamide derivatives?

- Methodological Answer : Systematic analysis includes:

- Design of Experiments (DOE) : Vary parameters (solvent polarity, catalyst loading) to identify critical factors .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect byproducts (e.g., hydrolyzed triazine rings) .

- Reproducibility Protocols : Standardize quenching (e.g., aqueous NaHCO for pH control) and workup steps to minimize variability .

Q. How can reactor design improve scalability while maintaining stereochemical purity?

- Methodological Answer : Implement continuous-flow systems:

- Microreactors : Enhance heat/mass transfer for exothermic amidation steps, reducing decomposition .

- Membrane Separation : Integrate in-line purification to remove unreacted cyclopentyl intermediates .

- Process Analytical Technology (PAT) : Use real-time UV/Vis monitoring to adjust residence times and maintain >99% conversion .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation products (e.g., demethylated triazine) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates thermal robustness) .

- X-ray Crystallography : Resolve crystal packing interactions that enhance shelf-life (e.g., hydrogen-bonded networks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.